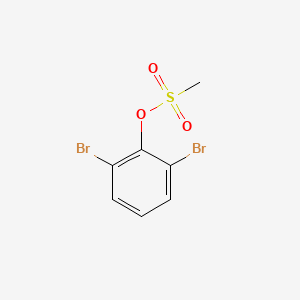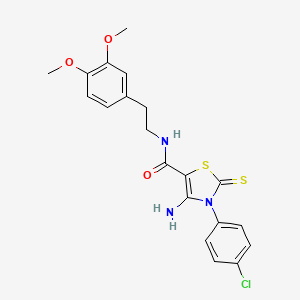![molecular formula C18H13Cl2N3OS B2935235 2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide CAS No. 209410-93-5](/img/structure/B2935235.png)
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide (DCPP) is a synthetic compound that belongs to a class of compounds known as pyridazinones. It was first synthesized in 1962 by German scientists and has since been widely studied for its potential applications in medicine and biochemistry. DCPP has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. DCPP has been used in laboratory experiments to study the mechanism of action of a variety of drugs, as well as to investigate the biochemical and physiological effects of DCPP on living cells and organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Acetamide Derivatives
Research on acetamide derivatives has led to the synthesis of novel compounds with potential applications in antibacterial, antifungal, and enzymatic inhibition activities. For example, a study by Nafeesa et al. (2017) focused on the synthesis and evaluation of different 1,3,4-oxadiazole and acetamide derivatives, revealing their antibacterial and anti-enzymatic potential (Nafeesa et al., 2017). Another study by Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, providing insights into its vibrational signatures and electronic properties (Jenepha Mary et al., 2022).
Applications in Antimicrobial and Antiviral Research
The synthesis of acetamide derivatives has shown promise in antimicrobial and antiviral applications. Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their binding interactions with Cyclooxygenase 1 (COX1) through molecular docking studies (Mary et al., 2020). Additionally, Rashid et al. (2021) explored novel phenoxyacetamide derivatives for their insecticidal efficacy against the cotton leafworm, indicating the broader pesticidal applications of acetamide compounds (Rashid et al., 2021).
Quantum Mechanical Studies and Molecular Docking
Several studies have focused on the quantum mechanical properties of acetamide derivatives, exploring their potential applications in various fields. For instance, Choudhary et al. (2014) conducted quantum chemical calculations on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, revealing insights into its molecular structural parameters and thermodynamic properties (Choudhary et al., 2014). Additionally, Flefel et al. (2018) synthesized novel pyridine derivatives, subjecting them to in silico molecular docking screenings to assess their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-11-6-7-13(14(20)10-11)17(18(21)24)15-8-9-16(23-22-15)25-12-4-2-1-3-5-12/h1-10,17H,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYADOYXLCBLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)







